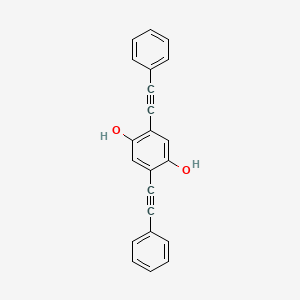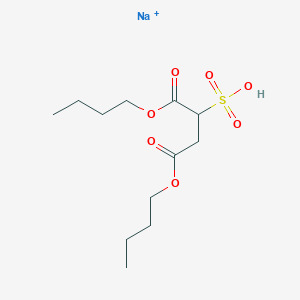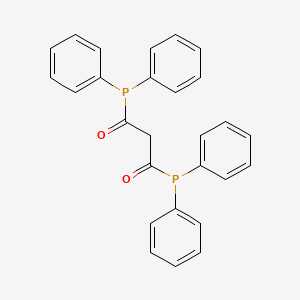
2,5-Bis(phenylethynyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(phenylethynyl)benzene-1,4-diol is an organic compound with the molecular formula C22H14O2 It is characterized by the presence of two phenylethynyl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(phenylethynyl)benzene-1,4-diol typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 2,5-diiodophenol with phenylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in a solvent such as tetrahydrofuran (THF) or piperidine . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(phenylethynyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phenylethynyl groups can be hydrogenated to form phenylethyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2,5-bis(phenylethynyl)benzoquinone.
Reduction: Formation of 2,5-bis(phenylethyl)benzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(phenylethynyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential antioxidant properties and its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,5-Bis(phenylethynyl)benzene-1,4-diol is largely dependent on its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, while the phenylethynyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the hydroxyl groups present in 2,5-Bis(phenylethynyl)benzene-1,4-diol.
2,5-Bis(phenylethynyl)thiophene: Contains a thiophene ring instead of a benzene ring.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Contains octyloxy and acetonitrile groups instead of phenylethynyl groups.
Uniqueness
This compound is unique due to the presence of both phenylethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with other molecules, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C22H14O2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2,5-bis(2-phenylethynyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H14O2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16,23-24H |
InChI Key |
BKNJMHYXUQQARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2O)C#CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)




![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)

![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)

